molecular formula C28H51NO3 B12664016 2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid CAS No. 93904-73-5

2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid

Cat. No.: B12664016
CAS No.: 93904-73-5
M. Wt: 449.7 g/mol
InChI Key: QZAJAODKUPHNHJ-NJNXFGOHSA-N
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Description

2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid is a complex organic compound that falls under the category of eicosanoids. Eicosanoids are signaling molecules derived from polyunsaturated fatty acids and play crucial roles in various physiological and pathological processes . This compound is characterized by its long carbon chain and the presence of a cyclohexylamino group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:

    Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.

    Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, influencing various cellular processes such as inflammation, cell growth, and immune responses . The compound may bind to receptors on cell surfaces, triggering a cascade of intracellular events that modulate gene expression and protein activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Cyclohexylamino)-2-oxoethyl)icosenoic acid is unique due to its specific structure, which includes a cyclohexylamino group. This structural feature imparts distinct chemical properties and biological activities, differentiating it from other eicosanoids.

Properties

CAS No.

93904-73-5

Molecular Formula

C28H51NO3

Molecular Weight

449.7 g/mol

IUPAC Name

(E)-2-[2-(cyclohexylamino)-2-oxoethyl]icos-2-enoic acid

InChI

InChI=1S/C28H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-25(28(31)32)24-27(30)29-26-22-19-17-20-23-26/h21,26H,2-20,22-24H2,1H3,(H,29,30)(H,31,32)/b25-21+

InChI Key

QZAJAODKUPHNHJ-NJNXFGOHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C(\CC(=O)NC1CCCCC1)/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC=C(CC(=O)NC1CCCCC1)C(=O)O

Origin of Product

United States

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